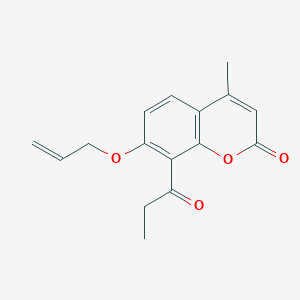![molecular formula C31H23NO3 B4569842 11-(4-methylphenoxy)naphtho[2,1-b][1,4]benzoxazepin-9-yl (4-methylphenyl) ether](/img/structure/B4569842.png)
11-(4-methylphenoxy)naphtho[2,1-b][1,4]benzoxazepin-9-yl (4-methylphenyl) ether
Descripción general
Descripción
11-(4-methylphenoxy)naphtho[2,1-b][1,4]benzoxazepin-9-yl (4-methylphenyl) ether is a complex organic compound characterized by its unique structure, which includes a naphtho[2,1-b][1,4]benzoxazepine core and two 4-methylphenyl ether groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-methylphenoxy)naphtho[2,1-b][1,4]benzoxazepin-9-yl (4-methylphenyl) ether typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the naphtho[2,1-b][1,4]benzoxazepine core: This can be achieved through a cyclization reaction involving a naphthalene derivative and an appropriate benzoxazepine precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
11-(4-methylphenoxy)naphtho[2,1-b][1,4]benzoxazepin-9-yl (4-methylphenyl) ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like nitro groups can be introduced using reagents such as nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated aromatic rings.
Substitution: Nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Due to its unique structure, it may be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It could be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 11-(4-methylphenoxy)naphtho[2,1-b][1,4]benzoxazepin-9-yl (4-methylphenyl) ether would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: This compound shares the phenyl ether group but has a simpler structure.
1-Naphthoic acid: This compound has a naphthalene core similar to the naphtho[2,1-b][1,4]benzoxazepine core.
Uniqueness
11-(4-methylphenoxy)naphtho[2,1-b][1,4]benzoxazepin-9-yl (4-methylphenyl) ether is unique due to its combination of a naphtho[2,1-b][1,4]benzoxazepine core with two 4-methylphenyl ether groups, which imparts distinct chemical and physical properties that are not found in simpler compounds like 4-methoxyphenethylamine or 1-naphthoic acid.
Propiedades
IUPAC Name |
5,7-bis(4-methylphenoxy)-2-oxa-10-azatetracyclo[9.8.0.03,8.012,17]nonadeca-1(11),3(8),4,6,9,12,14,16,18-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23NO3/c1-20-7-12-23(13-8-20)33-25-17-29(34-24-14-9-21(2)10-15-24)27-19-32-31-26-6-4-3-5-22(26)11-16-28(31)35-30(27)18-25/h3-19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJUXCIPIIPLRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC3=C(C=NC4=C(O3)C=CC5=CC=CC=C54)C(=C2)OC6=CC=C(C=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]glycinate](/img/structure/B4569764.png)

![N-((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B4569785.png)
![4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4569799.png)
![N'-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE](/img/structure/B4569805.png)
![1-[(5-methyl-2-furyl)methyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4569812.png)
![ETHYL 2-(2-ETHOXY-6-IODO-4-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENOXY)ACETATE](/img/structure/B4569817.png)
![2-(methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4569822.png)
![2-{4-ALLYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE](/img/structure/B4569825.png)
![N-(2,6-dichlorophenyl)-2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4569831.png)
![5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4569844.png)
![methyl 2-chloro-5-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4569845.png)
![1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4569855.png)
![3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE](/img/structure/B4569856.png)
